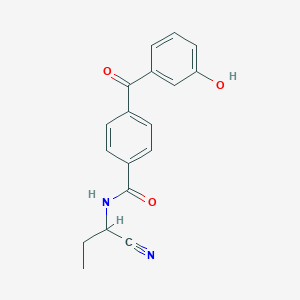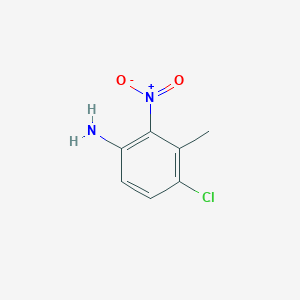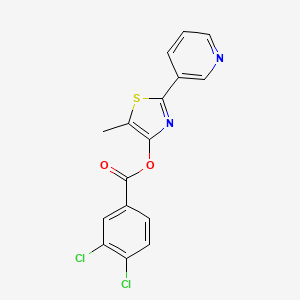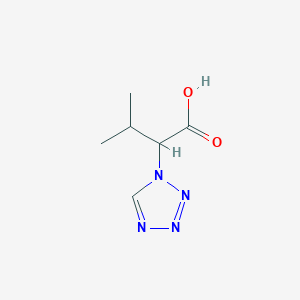
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPB is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is not fully understood, but it is believed to act through multiple pathways. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and sirtuins, which are involved in regulating gene expression and cellular metabolism. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic effects. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is its relatively simple synthesis method, which allows for large-scale production. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide also has a high degree of chemical stability, making it suitable for use in a variety of experimental conditions. However, one limitation of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide. One area of interest is the development of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide's potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide and its potential use in a variety of disease models.
Méthodes De Synthèse
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide can be synthesized through a multi-step process involving the condensation of 3-hydroxybenzoic acid with propionyl chloride to form 3-(propionyl-oxy)benzoic acid. This intermediate is then reacted with cyanide ion to form the corresponding nitrile, which is then reduced to the amine using lithium aluminum hydride. Finally, the amine is acylated with 4-(3-hydroxybenzoyl)benzoic acid to yield N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide.
Applications De Recherche Scientifique
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular research. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines in vitro. N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has also been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide has been shown to have cardioprotective effects, reducing myocardial infarct size in models of ischemia-reperfusion injury.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-4-(3-hydroxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-15(11-19)20-18(23)13-8-6-12(7-9-13)17(22)14-4-3-5-16(21)10-14/h3-10,15,21H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLASFICQCNEHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanopropyl)-4-(3-hydroxybenzoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)


![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)


![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)
